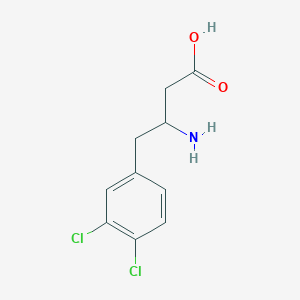![molecular formula C24H27NO2 B12293923 (3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)
(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ReN-1869 is a novel selective histamine H1 receptor antagonist with anti-neurogenic pain and anti-inflammatory activity. It is primarily used for the study of neurological diseases . This compound has shown promising results in preclinical studies, particularly in the treatment of pain and inflammation .
Preparation Methods
The synthesis of ReN-1869 involves several key steps:
Addition of Cyclopropylmagnesium Bromide: Cyclopropylmagnesium bromide is added to dibenzocycloheptanone to form a carbinol adduct.
Rearrangement: The carbinol adduct is then rearranged to form a bromopropylidene derivative using bromotrimethylsilane.
Alkylation: The bromopropylidene derivative is alkylated with ethyl ®-nipecotate to produce a tertiary amine.
Chemical Reactions Analysis
ReN-1869 undergoes several types of chemical reactions:
Oxidation: ReN-1869 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like tritium over palladium oxide in methanol.
Substitution: ReN-1869 can undergo substitution reactions, particularly with halogenated compounds.
Common reagents and conditions used in these reactions include bromotrimethylsilane for rearrangement and tritium over palladium oxide for reduction. Major products formed from these reactions include bromopropylidene derivatives and reduced forms of ReN-1869 .
Scientific Research Applications
ReN-1869 has a wide range of scientific research applications:
Neurological Diseases: It is used to study and potentially treat neurological diseases due to its anti-neurogenic pain and anti-inflammatory properties.
Pain Management: ReN-1869 has shown potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy.
Inflammation: The compound is effective in reducing inflammation, making it useful in the study of inflammatory diseases.
Pharmacological Studies: ReN-1869 is used in pharmacological studies to understand the mechanisms of histamine H1 receptor antagonists.
Mechanism of Action
ReN-1869 exerts its effects by selectively antagonizing histamine H1 receptors. This antagonism leads to the inhibition of neuronal responses to noxious stimuli, particularly in conditions of inflammation and neuropathy . The compound significantly attenuates neuronal responses to noxious heat and mechanical stimuli, making it effective in pain management .
Comparison with Similar Compounds
ReN-1869 is compared with other histamine H1 receptor antagonists such as mepyramine. Both compounds show similar pharmacological profiles, but ReN-1869 has a more potent and selective antinociceptive effect . Other similar compounds include:
Mepyramine: Another histamine H1 receptor antagonist with strong inhibitory effects on neuronal responses.
Famotidine: A histamine H2 receptor antagonist used for its antacid activity.
Meclizine Dihydrochloride: A histamine H1 antagonist used in the treatment of motion sickness and vertigo.
ReN-1869 stands out due to its selective action on histamine H1 receptors and its potent antinociceptive effects, making it a valuable compound for research in pain and inflammation management .
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C24H27NO2/c26-24(27)20-9-5-15-25(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H,26,27)/t20-/m0/s1 |
InChI Key |
RXWDEUWOJGGNHU-FQEVSTJZSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O |
Canonical SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
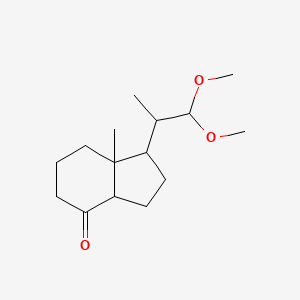
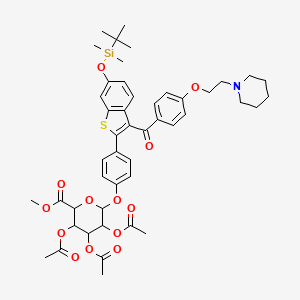
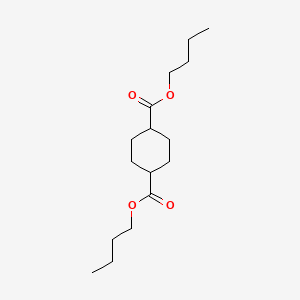
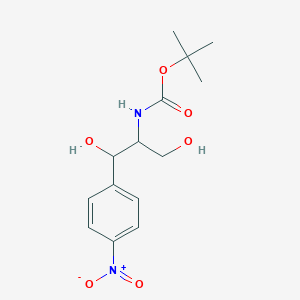

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
